molecular formula C25H29N5O3 B11193594 1-(3,4-Dimethoxyphenyl)-3-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B11193594
M. Wt: 447.5 g/mol
InChI Key: JLGLVFYRAOUZGR-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methylenepiperidinyl group, and a pyridazinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Introduction of the Methylenepiperidinyl Group: The intermediate is then reacted with 4-methylpiperidine under specific conditions to introduce the methylenepiperidinyl group.

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with the intermediate to form the pyridazinyl intermediate.

    Final Coupling Reaction: The final step involves the coupling of the pyridazinyl intermediate with the dimethoxyphenyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under specific conditions.

    Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL: A related compound with a similar dimethoxyphenyl group but different functional groups.

    3-(4-METHOXYPHENYL)-1-PROPANOL: Another related compound with a methoxyphenyl group and different functional groups.

    2-(3,4-DIMETHOXYPHENYL)ETHANOL: A compound with a similar dimethoxyphenyl group but different functional groups.

Uniqueness

3-(3,4-DIMETHOXYPHENYL)-1-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]urea

InChI

InChI=1S/C25H29N5O3/c1-17-11-13-30(14-12-17)24-10-8-21(28-29-24)18-5-4-6-19(15-18)26-25(31)27-20-7-9-22(32-2)23(16-20)33-3/h4-10,15-17H,11-14H2,1-3H3,(H2,26,27,31)

InChI Key

JLGLVFYRAOUZGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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